molecular formula C19H15ClN2O2S B15081654 2-((4-Chlorobenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide CAS No. 347858-17-7

2-((4-Chlorobenzyl)oxy)-N'-(2-thienylmethylene)benzohydrazide

Cat. No.: B15081654
CAS No.: 347858-17-7
M. Wt: 370.9 g/mol
InChI Key: XDIJUDXSHWABSW-CIAFOILYSA-N
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Description

2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzohydrazide core, substituted with a 4-chlorobenzyl group and a thienylmethylene moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide typically involves a multi-step process:

    Formation of Benzohydrazide Core: The initial step involves the preparation of benzohydrazide by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.

    Substitution with 4-Chlorobenzyl Group: The benzohydrazide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

    Introduction of Thienylmethylene Moiety: Finally, the compound is treated with 2-thiophenecarboxaldehyde under reflux conditions to form the thienylmethylene derivative.

Industrial Production Methods

While the laboratory synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and thienyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways may vary depending on the specific application, but could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chlorobenzyl)oxy)-N’-(2-furylmethylene)benzohydrazide: Similar structure with a furan ring instead of a thiophene ring.

    2-((4-Chlorobenzyl)oxy)-N’-(2-pyridylmethylene)benzohydrazide: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

2-((4-Chlorobenzyl)oxy)-N’-(2-thienylmethylene)benzohydrazide is unique due to the presence of the thienylmethylene moiety, which imparts distinct electronic and steric properties

Properties

CAS No.

347858-17-7

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C19H15ClN2O2S/c20-15-9-7-14(8-10-15)13-24-18-6-2-1-5-17(18)19(23)22-21-12-16-4-3-11-25-16/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

XDIJUDXSHWABSW-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CS2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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